molecular formula C83H88Cl2N8O29 B1650063 Parvodicin C1 CAS No. 110882-84-3

Parvodicin C1

Cat. No.: B1650063
CAS No.: 110882-84-3
M. Wt: 1732.5 g/mol
InChI Key: PZMMGNLKWHJGSE-PSDJNXLUSA-N
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Description

Dalbavancin is a second-generation lipoglycopeptide antibiotic, primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Streptococcus species . Dalbavancin impurities are degradation products formed during the synthesis, storage, or handling of dalbavancin. These impurities can affect the efficacy and safety of the drug, making their identification and control crucial.

Chemical Reactions Analysis

Dalbavancin impurities undergo several types of chemical reactions, including:

    Oxidation: Exposure to oxygen can lead to the formation of oxidized impurities.

    Reduction: Reducing agents can alter the chemical structure of dalbavancin, leading to impurities.

    Substitution: Substitution reactions can occur, especially in the presence of specific reagents.

Common reagents and conditions used in these reactions include acetate and phosphate buffers, divalent metal ions (Ca²⁺, Mg²⁺, Zn²⁺), and 2HPβCD . Major products formed from these reactions include MAG and other degradation products .

Scientific Research Applications

Dalbavancin impurities have significant scientific research applications, including:

Comparison with Similar Compounds

Dalbavancin is unique among lipoglycopeptides due to its long half-life and potent activity against resistant strains of bacteria . Similar compounds include:

Dalbavancin’s uniqueness lies in its stability and the specific impurities formed during its degradation, which are distinct from those of other glycopeptides .

Properties

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMGNLKWHJGSE-PSDJNXLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H88Cl2N8O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1732.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110882-84-3
Record name Antibiotic A-40926 B0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANTIBIOTIC A-40926 B0
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBP3L2793V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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